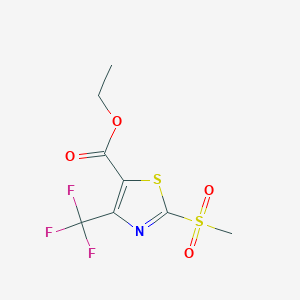

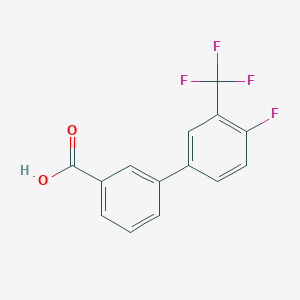

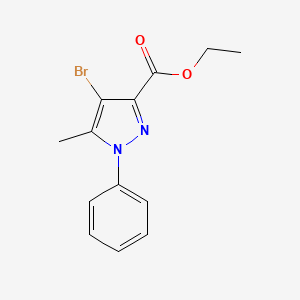

![molecular formula C13H17NO4S B1328736 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 951624-99-0](/img/structure/B1328736.png)

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is a compound that can be associated with a class of piperidine derivatives known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various piperidine derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from basic piperidine or its esters. For instance, paper describes the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, which involves starting from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation and hydrazide formation. Similarly, paper outlines the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from piperidine-4-carboxylic acids. These methods could potentially be adapted for the synthesis of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid by incorporating the appropriate methylsulfonyl phenyl moiety at the relevant step.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using spectroscopic techniques such as NMR and mass spectrometry, as mentioned in papers and . The absolute configuration of piperidine derivatives can be determined using X-ray diffraction, as demonstrated in paper for different piperidinecarboxylic acid hydrobromides. These techniques would be applicable for determining the molecular structure of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including sulfonation, alkylation, and coupling with other moieties. Paper discusses the synthesis of O-substituted derivatives of a sulfonamide bearing a piperidine nucleus, which involves substitution reactions at the oxygen atom. This suggests that the methylsulfonyl group in 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid could potentially be introduced through a similar sulfonation reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, paper discusses the anticonvulsant activity of certain piperidinecarboxylic acids, indicating that the introduction of specific functional groups can impart significant biological properties. Paper highlights the importance of the sulfonamide group in conferring selectivity and potency to beta(3) adrenergic receptor agonists. These findings suggest that the methylsulfonyl group in the compound of interest could also affect its biological activity and receptor selectivity.

Applications De Recherche Scientifique

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methylsulfonylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(17,18)12-4-2-11(3-5-12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVMEHYPELUSJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

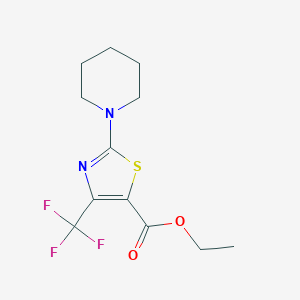

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

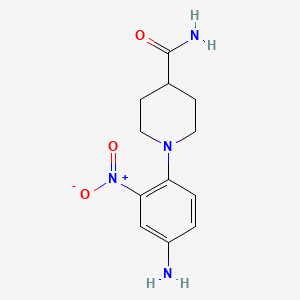

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)

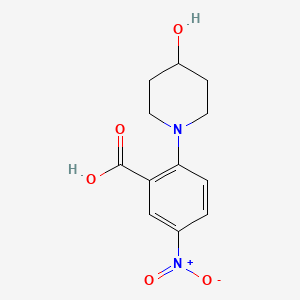

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)